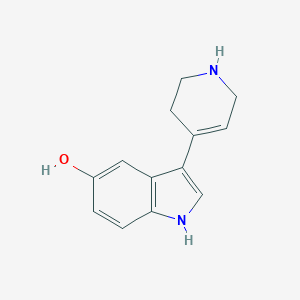
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol
Übersicht
Beschreibung
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol, also known as THP-Indol-5-ol, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol varies depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to inhibit various enzymes and signaling pathways involved in disease progression. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and noradrenaline. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Biochemische Und Physiologische Effekte
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to inhibit cell proliferation and induce cell death in cancer cells. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to modulate neuronal signaling and improve cognitive function in animal models. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used to synthesize materials with unique optical and electronic properties, such as fluorescent dyes and conducting polymers.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol also has some limitations, including its relatively high cost and limited availability compared to other chemical compounds.
Zukünftige Richtungen
There are several future directions for research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol. In medicinal chemistry, further studies are needed to investigate the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a drug candidate for the treatment of various diseases. In neuroscience, more research is needed to elucidate the mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol and its potential as a therapeutic agent for neurological disorders. In materials science, further studies are needed to explore the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a building block for the synthesis of novel materials with unique properties.
In conclusion, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This paper has provided an overview of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol may lead to the development of new drugs, materials, and therapies for various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its effects on neuronal signaling and modulation of neurotransmitter release. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been explored as a potential building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
127626-07-7 |
|---|---|
Produktname |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-16H,4-6H2 |
InChI-Schlüssel |
YMCFWPXQTPNUBN-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
Kanonische SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


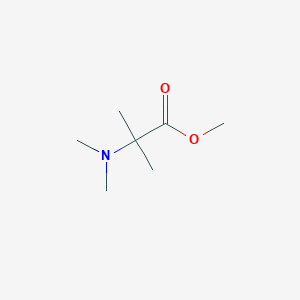
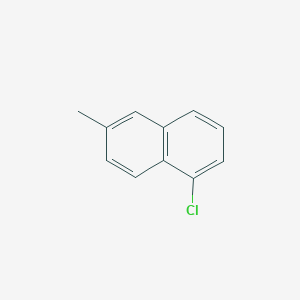

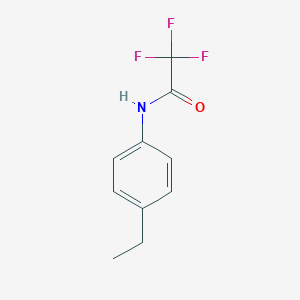
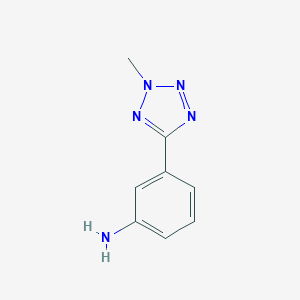

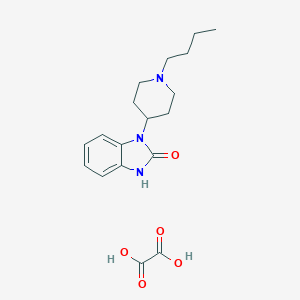
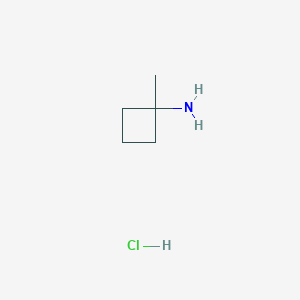

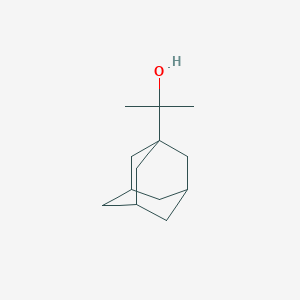
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
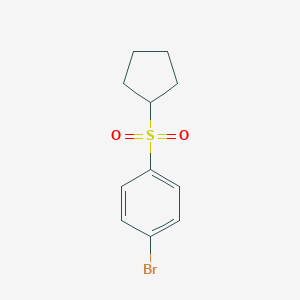
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)